molecular formula C20H23ClF3NO2 B13086458 (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride

(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B13086458
M. Wt: 401.8 g/mol
InChI Key: SAZAIOJRWFBZDZ-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6,7-Dimethoxy-1-[2-[4-(Trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by:

  • Stereochemistry: The (1S) configuration at the C1 position, critical for enantioselective interactions in biological systems.
  • Substituents: 6,7-Dimethoxy groups on the aromatic ring and a 2-[4-(trifluoromethyl)phenyl]ethyl moiety at the N1 position.
  • Physicochemical Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, while the methoxy groups contribute to π-π stacking interactions .

Properties

Molecular Formula

C20H23ClF3NO2

Molecular Weight

401.8 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C20H22F3NO2.ClH/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23;/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3;1H/t17-;/m0./s1

InChI Key

SAZAIOJRWFBZDZ-LMOVPXPDSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the trifluoromethylphenyl group: This step involves a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reaction Conditions and Parameters

ParameterDetailsSource
Catalyst Hydrochloric acid, H<sub>3</sub>PO<sub>4</sub>, or polyphosphoric acid
Solvent Ethanol, 2-propanol, or acetic acid
Temperature Reflux (60–100°C)
Reaction Time 12–24 hours
Yield 86–90% (after crystallization)

Mechanistic Insight :

  • The cyclization proceeds via intramolecular Friedel-Crafts acylation, forming the tetrahydroisoquinoline core .

  • Stereochemical control at the 1S position is achieved through chiral induction during the cyclization step .

Derivatization Reactions

The compound serves as a precursor for further functionalization, particularly at the C2 position of the isoquinoline ring:

Key Derivatives and Reaction Pathways

Reaction TypeConditionsProduct ClassSource
Amide Formation Reaction with α-bromo-phenyl-acetic acid methyl ester under basic conditionsN-methyl-2-phenylacetamide derivatives
Hydrogenation Transfer hydrogenation (e.g., using formic acid/triethylamine)Saturated analogs
Saponification Hydrolysis of ester groups (e.g., KOH/MeOH)Carboxylic acid derivatives

Example :

  • Reaction with α-bromo-phenyl-acetic acid methyl ester yields 2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide , a pharmacologically active analog .

Stability and Degradation Pathways

The compound exhibits stability under acidic conditions but undergoes degradation under strong bases or prolonged heat:

Stability Profile

ConditionObservationSource
Acidic (pH < 3) Stable for >24 hours at 25°C
Basic (pH > 10) Rapid hydrolysis of the tetrahydroisoquinoline ring
Oxidative Stress Susceptible to oxidation at the benzylic position

Analytical Methods :

  • Reaction progress and purity are monitored via HPLC (retention time: 0.80–1.68 min) and <sup>1</sup>H NMR (δ 4.35 ppm for methoxy groups) .

Catalytic Modifications

The compound participates in copper-catalyzed oxidative coupling reactions :

ApplicationDetailsSource
Iminium Ion Formation CuCl<sub>2</sub>/O<sub>2</sub> system generates reactive iminium intermediates
Asymmetric Reduction Catalytic hydrogenation with chiral ligands produces enantiomerically pure derivatives

Notable Outcome :

  • The iminium intermediates enable C–N bond formation, expanding utility in alkaloid synthesis .

Industrial-Scale Optimization

Patent data highlights scalable processes:

Process FactorOptimization StrategyOutcomeSource
Solvent Selection Dichloromethane or 1,2-dichloroethane improves cyclization efficiencyPurity >99%
Catalyst Loading 1–3 equivalents of HCl minimizes byproductsYield enhancement (Δ +15%)
Crystallization Dioxane as anti-solvent enhances crystal purityRecovery rate: 90–95%

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its pharmacological properties. Its structure suggests potential interactions with various biological targets.

Neuropharmacological Effects

Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving blood-brain barrier penetration. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases and mood disorders .

Anticancer Activity

The trifluoromethyl group is known to enhance the biological activity of compounds. Preliminary studies suggest that (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline; hydrochloride may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to elucidate its mechanisms of action and efficacy against specific cancer types .

Pharmacological Studies

Pharmacological evaluations have highlighted several important aspects of this compound's activity:

Enzyme Inhibition

The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters like serotonin and dopamine in the brain .

Antimicrobial Properties

Emerging studies indicate that tetrahydroisoquinoline derivatives have antimicrobial effects. The compound may exhibit activity against various bacterial strains due to its ability to disrupt bacterial cell membranes. Further investigations into its spectrum of activity and mechanism of action are warranted .

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds derived from tetrahydroisoquinoline:

Case Study 1: Neuroprotection

In a study assessing neuroprotective agents in models of Parkinson's disease, compounds with similar structures demonstrated significant reductions in neuroinflammation and neuronal death. The results indicated that these compounds could be promising candidates for further development as therapeutic agents for neurodegenerative conditions .

Case Study 2: Cancer Therapy

A recent investigation into the anticancer properties of tetrahydroisoquinoline derivatives revealed that they could inhibit cell proliferation in various cancer cell lines. The study highlighted the need for further exploration into their mechanisms of action and potential as adjunct therapies in cancer treatment regimens .

Mechanism of Action

The mechanism of action of (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Bioactivity

Compound A : 2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 2328-12-3)
  • Key Differences : Chlorine atom at C2 vs. trifluoromethylphenethyl group at N1.
  • Impact : The chloro substituent increases electrophilicity but reduces lipophilicity (ClogP ≈ 1.8) compared to the target compound (ClogP ≈ 3.2 due to CF₃) .
  • Synthesis : Prepared via sodium hypochlorite-mediated chlorination, contrasting with the Petasis reaction and hydrogenation steps used for the target compound .
Compound B : (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid ()
  • Key Differences : Carboxylic acid at C1 vs. trifluoromethylphenethyl group; (R) vs. (S) stereochemistry.
Compound C : 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ Hydrochloride ()
  • Key Differences: Dimethylaminophenyl group vs. trifluoromethylphenethyl.
  • Pharmacological Data : Exhibits analgesic (ED₅₀ = 5 mg/kg) and anti-inflammatory activity (IC₅₀ = 10 µM), suggesting substituent-dependent efficacy. The trifluoromethyl group in the target compound may enhance CNS penetration due to increased lipophilicity .

Stereochemical and Conformational Variations

Compound D : (1S,3S)-Methyl 6,7-Dimethoxy-1-Phenyl-THIQ-3-Carboxylate ()
  • Key Differences : Methyl ester at C3 and phenyl group at N1 vs. trifluoromethylphenethyl.
  • Conformation : The N1-phenyl group induces a half-boat conformation in the THIQ ring, similar to the target compound’s predicted conformation due to steric bulk from the CF₃ group .
  • Stereochemistry : Both share (S) configuration at C1, but Compound D has an additional (S) center at C3, complicating synthetic routes compared to the target compound’s single stereocenter .

Pharmacokinetic and Toxicological Profiles

  • Lipophilicity: The trifluoromethyl group in the target compound increases ClogP (3.2) vs. non-fluorinated analogues (e.g., 6,7-dimethoxy-THIQ hydrochloride, ClogP ≈ 2.1) .
  • Toxicity: Limited data for the target compound, but analogues like 1-aminomethyl-THIQ () show lower acute toxicity (LD₅₀ > 500 mg/kg) due to reduced lipophilicity .

Biological Activity

(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are known for their wide range of biological activities, including:

  • Antitumor
  • Antibacterial
  • Antiviral
  • Anti-inflammatory
  • CNS effects (e.g., anti-Alzheimer's activity)

The structural modifications on the THIQ scaffold significantly influence these activities. The presence of electron-donating and electron-withdrawing groups plays a crucial role in modulating the biological potential of these compounds .

Antitumor Activity

Studies have shown that THIQ derivatives exhibit potent antitumor properties. For instance, compounds structurally related to (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antibacterial Activity

The antibacterial efficacy of THIQ derivatives has been documented against several pathogenic strains. The compound has shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 50 µg/mL, indicating promising antibacterial potential .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including neurodegenerative disorders. Compounds similar to (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that these compounds can reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Neuroprotective Properties

Given the structural similarities to other neuroactive compounds, this THIQ derivative is being investigated for its neuroprotective effects. Preliminary studies suggest that it may enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific modifications on the THIQ scaffold can enhance biological activity. For example:

SubstituentEffect on Activity
Methoxy groupsIncrease lipophilicity and receptor affinity
Trifluoromethyl groupEnhance metabolic stability and potency
Ethyl linkerInfluence spatial orientation for receptor binding

These findings underscore the importance of careful design in developing new derivatives for targeted therapeutic applications .

Case Studies

Several studies have highlighted the biological activity of THIQ derivatives:

  • Anticancer Study : A study evaluated a series of THIQ derivatives against breast cancer cell lines, revealing that specific substitutions led to over 70% inhibition of cell growth at low concentrations.
  • Antibacterial Study : Another investigation assessed the antibacterial properties against Staphylococcus aureus, finding that certain derivatives had MIC values comparable to conventional antibiotics.
  • Neuroprotection Study : Research focused on the neuroprotective effects in models of Alzheimer's disease demonstrated significant reduction in amyloid-beta plaque formation when treated with THIQ derivatives.

Q & A

Q. What are the standard synthetic routes for preparing (1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodological Answer : The compound is typically synthesized via reductive amination or catalytic hydrogenation. For example:
  • Step 1 : Prepare the tetrahydroisoquinoline core by reducing a nitrovinyl intermediate using LiAlH₄ in THF (61% yield) .
  • Step 2 : Introduce the trifluoromethylphenyl ethyl group via hydrogenation with Pd/C under H₂, followed by purification via silica gel chromatography (53% yield) .
  • Chiral Resolution : Asymmetric synthesis methods, such as using chiral auxiliaries or catalysts, are critical for achieving the (1S)-enantiomer. For similar compounds, enantioselective synthesis involves resolving intermediates via chiral HPLC or enzymatic resolution .

Q. How is the enantiomeric purity of the compound validated?

  • Methodological Answer : Enantiomeric purity is assessed using:
  • Polarimetry : Measure specific rotation and compare with literature values (e.g., [α]D²⁵ = -25.6° for analogous tetrahydroisoquinolines) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time and peak area ratios confirm purity >99% .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.85–3.90 ppm, trifluoromethyl at δ 121–124 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₉H₂₁F₃NO₂: 376.1523; observed: 376.1528) .
  • HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients (95% purity threshold) .

Advanced Research Questions

Q. How can reaction yields for key synthetic steps be optimized?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., Raney Ni vs. Pd/C) for hydrogenation steps. Evidence shows Pd/C improves yields by 10–15% in similar reactions .
  • Solvent Optimization : Replace THF with DMF in reductive amination to enhance solubility of intermediates, potentially increasing yields to >70% .
  • Temperature Control : Reflux in ethanol with molecular sieves (4Å) during condensation steps reduces side reactions, improving yields by ~20% .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :
  • SAR Studies : Compare the target compound with analogs (e.g., 6,7-dimethoxy-2-methyl derivatives ). For example:
SubstituentIC₅₀ (μM)Activity Trend
Trifluoromethylphenyl0.45High inhibition
Chlorophenyl1.2Moderate inhibition
  • Mechanistic Profiling : Use kinase inhibition assays or molecular docking to identify binding affinity variations due to the trifluoromethyl group’s electron-withdrawing effects .

Q. How is metabolic stability evaluated for this compound in preclinical studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethyl group enhances stability (t₁/₂ > 120 min vs. 40 min for non-fluorinated analogs) .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess CYP3A4/2D6 interactions. A >50% inhibition at 10 μM indicates potential drug-drug interactions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME calculate logP (2.8) and topological polar surface area (65 Ų), indicating moderate blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with σ₁ receptors) to optimize binding free energy (< -9 kcal/mol) .

Data Contradiction and Validation

Q. How to resolve conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :
  • Dose-Response Repetition : Repeat assays in triplicate using standardized cell lines (e.g., HeLa, MCF-7) and animal models (e.g., xenograft mice).
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, demethylated metabolites may exhibit higher toxicity in vivo .

Stability and Storage

Q. What are the recommended storage conditions to ensure compound integrity?

  • Methodological Answer :
  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.